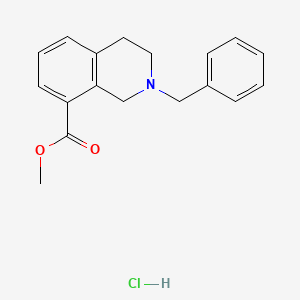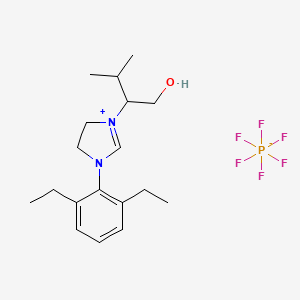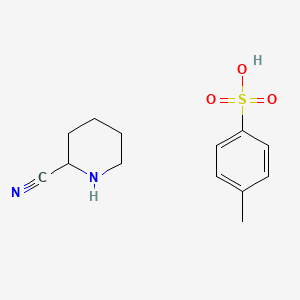![molecular formula C7H15NO B13899109 (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is a chiral compound that belongs to the class of alcohols. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethanol group. The compound’s chirality arises from the presence of two stereocenters, making it an important molecule in stereochemistry and asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone with a chiral borane complex can yield the desired alcohol with high enantioselectivity.
Another approach involves the asymmetric hydrogenation of the corresponding imine. This method uses a chiral catalyst, such as a rhodium or ruthenium complex, to achieve high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of flow chemistry also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone.
Reduction: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane.
Substitution: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its role as a potential therapeutic agent.
Medicine: It is investigated for its potential use in the development of drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure compounds.
Wirkmechanismus
The mechanism of action of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride
Uniqueness
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ethanol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various applications, particularly in asymmetric synthesis and chiral catalysis.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(1R)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
LGZVZTBBCKQEPT-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1CCCN1C)O |
Kanonische SMILES |
CC(C1CCCN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


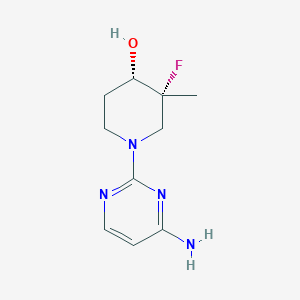

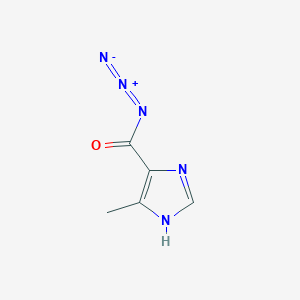
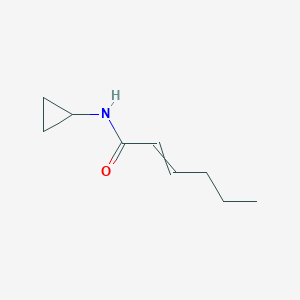
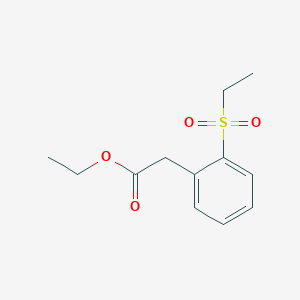
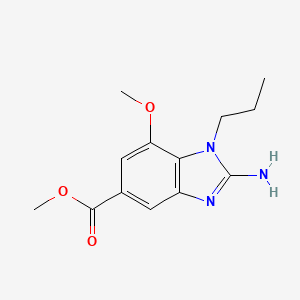
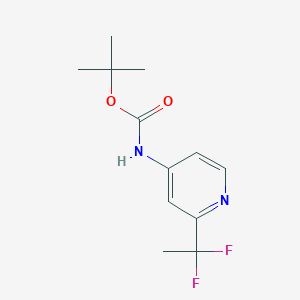
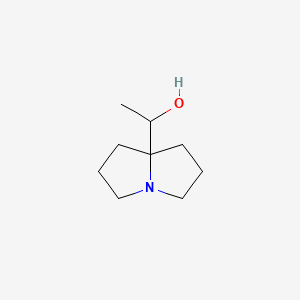
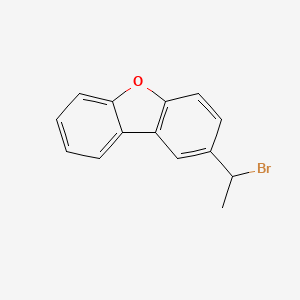
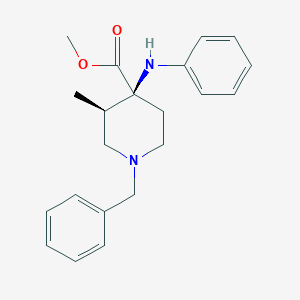
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
